1-(2,3,4-Trifluorophenyl)guanidine
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Overview
Description
1-(2,3,4-Trifluorophenyl)guanidine is a chemical compound characterized by the presence of a guanidine group attached to a trifluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,4-Trifluorophenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. The reaction conditions often include the use of coupling reagents or metal-catalyzed guanidylation . Another approach involves the use of S-methylisothiourea as a guanidylating agent, which has shown to be very efficient .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of polymer-supported guanidylation and metal-catalyzed carbodiimide guanidylation are also explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3,4-Trifluorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the guanidine group to other functional groups.
Substitution: The trifluorophenyl ring can undergo substitution reactions, where one or more fluorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce various substituted trifluorophenyl guanidines .
Scientific Research Applications
1-(2,3,4-Trifluorophenyl)guanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2,3,4-Trifluorophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and interact with aromatic systems, influencing the conformation and activity of biological molecules. This compound may also inhibit or activate specific pathways, depending on its structure and the target .
Comparison with Similar Compounds
1-Hydroxy-2-(2,3,4-trifluorophenyl)guanidine: This compound has a similar structure but includes a hydroxy group, which may alter its chemical properties and reactivity.
Other Trifluorophenyl Guanidines: Compounds with different substitution patterns on the trifluorophenyl ring can exhibit varying reactivity and applications.
Uniqueness: The presence of three fluorine atoms enhances its stability and reactivity, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C7H6F3N3 |
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Molecular Weight |
189.14 g/mol |
IUPAC Name |
2-(2,3,4-trifluorophenyl)guanidine |
InChI |
InChI=1S/C7H6F3N3/c8-3-1-2-4(13-7(11)12)6(10)5(3)9/h1-2H,(H4,11,12,13) |
InChI Key |
BKINSITVUMPGMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N=C(N)N)F)F)F |
Origin of Product |
United States |
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